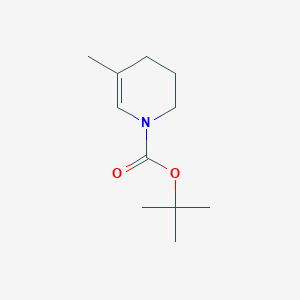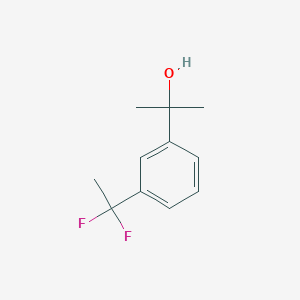
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol
Overview
Description
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol, also known as DF-2, is a chemical compound that has shown promising results in scientific research. This compound belongs to the family of phenylpropanoids and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is not fully understood. However, it has been suggested that 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to inhibit the production of pro-inflammatory cytokines and promote the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the activation of antioxidant enzymes. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol also has analgesic effects and can alleviate pain in animal models. Additionally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been found to have neuroprotective effects and can protect against neuronal damage in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol also has a low toxicity profile and can be administered orally or intravenously. However, there are some limitations to using 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol in lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol and its potential side effects.
Future Directions
There are several future directions for the study of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol. One area of research is the development of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol as a potential therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and viral infections. Additionally, more research is needed to understand the mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol and its potential side effects. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can also be used as a starting point for the development of new compounds with improved efficacy and safety profiles. Finally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can be used as a tool for the study of various signaling pathways and their role in disease pathogenesis.
Conclusion:
In conclusion, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is a promising chemical compound that has shown potential therapeutic applications in various diseases. It is synthesized using a specific method and has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective effects. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to have anticancer and antiviral activity. While there are some limitations to using 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol in lab experiments, it has several advantages and can be used as a starting point for the development of new compounds. Future research on 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can lead to the development of new therapies for various diseases.
Scientific Research Applications
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to have anticancer activity and can inhibit the growth of tumor cells in vitro and in vivo. Additionally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been shown to have antiviral activity against the influenza virus.
properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-10(2,14)8-5-4-6-9(7-8)11(3,12)13/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXVYIMHXUVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




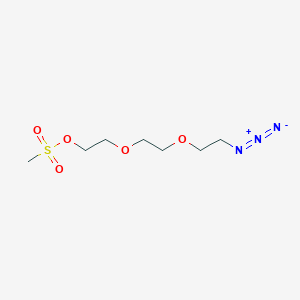
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)
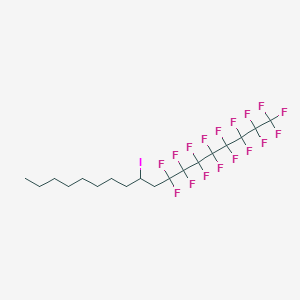
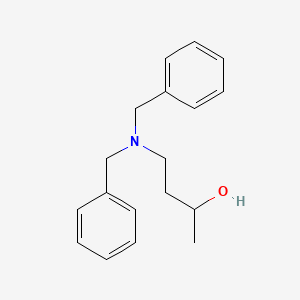

![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
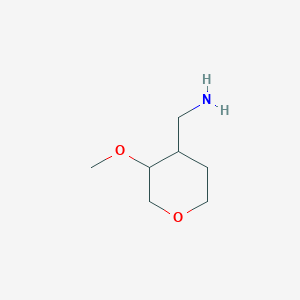
![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)


![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)
